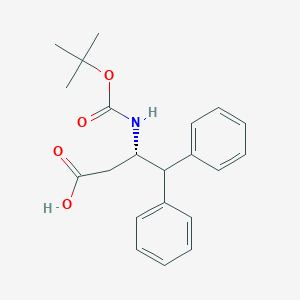

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid

Descripción general

Descripción

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Deprotection: The primary amine derivative.

Substitution: Various substituted amine derivatives.

Reduction: Corresponding amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Peptide Synthesis

Boc-(S)-3-amino-4,4-diphenyl-butyric acid is widely utilized as a building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection, facilitating the formation of peptides with specific sequences. This compound has been used to synthesize peptides that exhibit biological activity, including those with potential therapeutic effects against various diseases .

Drug Development

The compound serves as an intermediate in the synthesis of several drug candidates. Its derivatives have been explored for their efficacy in treating conditions such as cancer, inflammation, and neurological disorders. Research indicates that modifications to the diphenyl group can enhance the pharmacological properties of the resulting compounds .

Biological Research Applications

Neuroscience Studies

Research has demonstrated that this compound and its derivatives can influence neuronal signaling pathways. For instance, studies have shown that these compounds can modulate neurotransmitter release and receptor activity, making them potential candidates for investigating neuropharmacological mechanisms .

Cell Cycle Regulation

The compound has also been implicated in studies related to cell cycle regulation and apoptosis. It has been shown to interact with various cellular signaling pathways, including those involving MAPK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival .

Structure-Activity Relationship (SAR) Studies

The structural versatility of this compound allows researchers to conduct SAR studies effectively. By modifying different parts of the molecule, scientists can evaluate how these changes affect biological activity and binding affinity to target proteins. This approach is crucial in optimizing lead compounds during drug discovery processes .

Case Study 1: Peptide-Based Anticancer Agents

A study focused on synthesizing peptide analogs using this compound as a key building block. The resulting peptides showed significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in developing anticancer therapies .

Case Study 2: Modulation of Neurotransmitter Systems

Another investigation explored the effects of this compound derivatives on serotonin receptors. The results indicated that certain modifications enhanced receptor binding affinity and selectivity, highlighting the compound's potential in neuropharmacology .

Mecanismo De Acción

The mechanism of action of Boc-(S)-3-Amino-4,4-diphenyl-butyric acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Boc-protected amino acids: Such as Boc-glycine and Boc-alanine, which also feature the Boc protecting group.

Fmoc-protected amino acids: Like Fmoc-glycine, which use the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is unique due to its specific structure, which includes a bulky diphenyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other Boc-protected amino acids .

Actividad Biológica

Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral amino acid derivative that has garnered attention in the fields of medicinal chemistry and drug development. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the diphenyl substitution, contribute to its biological activity. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 285.36 g/mol

- Structural Features :

- A butyric acid backbone

- A Boc protecting group on the amino group

- Two phenyl groups at the fourth carbon position

This compound's chirality is crucial for its biological interactions, as it influences how the molecule fits into biological systems, particularly in peptide synthesis and enzyme interactions.

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Peptide Synthesis : It serves as a chiral building block in peptide synthesis. The Boc group allows for selective protection of the amino group, facilitating the assembly of complex peptide structures.

- Antiviral and Anticancer Potential : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Its structural properties make it a candidate for developing new antiviral and anticancer therapies.

- Modulation of Neurotransmitter Systems : Research indicates that this compound may affect neurotransmitter systems, suggesting its role as a modulator in various biological pathways.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid | Similar backbone with different thienyl position | Potentially different biological activity |

| Fmoc-S-3-amino-4,4-diphenyl-butyric acid | Diphenyl substitution | Enhanced lipophilicity and different reactivity |

| Boc-Glycine | Simple amino acid without thienyl group | Basic structure used widely in peptide synthesis |

This table highlights how this compound compares to other amino acid derivatives in terms of structure and potential applications.

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139028 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190190-50-2 | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.